2,2,2-Trifluoro-1-(3-fluoro-5-(isopentyloxy)phenyl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(3-fluoro-5-(isopentyloxy)phenyl)ethanone is a fluorinated organic compound with the molecular formula C13H14F4O2. It is characterized by the presence of trifluoromethyl and fluoro substituents on a phenyl ring, along with an isopentyloxy group. This compound is primarily used in research and development, particularly in the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-5-(isopentyloxy)phenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-5-(isopentyloxy)benzaldehyde and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or toluene.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-fluoro-5-(isopentyloxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted derivatives .
Scientific Research Applications
2,2,2-Trifluoro-1-(3-fluoro-5-(isopentyloxy)phenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-5-(isopentyloxy)phenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The isopentyloxy group may contribute to the compound’s lipophilicity, facilitating its passage through cell membranes and enhancing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-phenyl-ethanone: Lacks the fluoro and isopentyloxy substituents, resulting in different chemical and biological properties.
1-(3-chloro-4-fluoro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone: Contains a chloro and trifluoromethyl group, which may alter its reactivity and applications.
Uniqueness
2,2,2-Trifluoro-1-(3-fluoro-5-(isopentyloxy)phenyl)ethanone is unique due to its specific combination of trifluoromethyl, fluoro, and isopentyloxy groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2,2,2-trifluoro-1-[3-fluoro-5-(3-methylbutoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F4O2/c1-8(2)3-4-19-11-6-9(5-10(14)7-11)12(18)13(15,16)17/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVPNYVOXJKEMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC(=CC(=C1)C(=O)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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